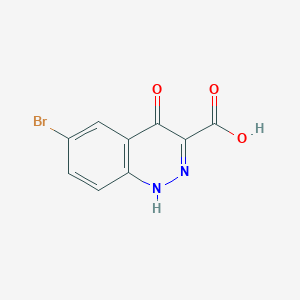

6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJPOIYLPPJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40488161 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61588-11-2 | |

| Record name | 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory properties, indicating potential pathways for reducing inflammation in biological systems. This makes it a candidate for developing new anti-inflammatory drugs.

Antibacterial Activity

Research has shown that derivatives of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibit antibacterial activity . This property is crucial for developing treatments against bacterial infections .

Scaffold for Drug Development

The unique structure of this compound allows it to serve as a scaffold for further chemical modifications aimed at enhancing its efficacy against various diseases. This versatility is essential in drug design, where modifications can lead to improved therapeutic profiles.

Biological Activities

The biological activities of this compound have been studied extensively:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Potential pathways for reducing inflammation in biological systems. |

| Antibacterial | Exhibits activity against various bacterial strains. |

| Antioxidant | May have protective effects against oxidative stress. |

These activities highlight the compound's potential as a therapeutic agent across various medical fields.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro. The results suggest that this compound could lead to new treatments for chronic inflammatory diseases.

Case Study 2: Antibacterial Properties

In another investigation, researchers found that this compound showed significant antibacterial activity against Gram-positive bacteria. The findings support further exploration of its derivatives as potential antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-Imino-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives

- Structural Difference: Replaces the 4-oxo group with a 4-imino group, altering hydrogen-bonding patterns. X-ray studies confirm a strong intramolecular H-bond between the protonated 4-imino group and the 3-carboxylic acid, unlike the 4-oxo analogues .

- Biological Impact: This substitution reduces affinity for bacterial DNA gyrase, as the imino group disrupts the binding mechanism critical to quinolone activity .

2.1.2 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

- Substituent Effect : Chlorine (smaller, less electronegative than bromine) at position 6 results in lower lipophilicity (logP = 1.5 vs. 1.8 for bromo analogue) and weaker Gram-negative activity (MIC = 8–16 μg/mL vs. 4–8 μg/mL for bromo) .

2.1.3 Quinolone Analogues (e.g., Ciprofloxacin)

- Core Difference: Quinolones have a single nitrogen in the fused pyridine ring (quinoline core), while cinnolines have two.

- Activity : Ciprofloxacin (1-cyclopropyl-6-fluoro substitution) exhibits broader-spectrum activity (MIC = 0.5–2 μg/mL) due to enhanced DNA gyrase inhibition and cell permeability .

Physicochemical Properties

| Compound | logP (Exp.) | pKa (Exp.) | Water Solubility |

|---|---|---|---|

| 6-Bromo-4-oxo-cinnoline-3-COOH | 1.8 | 5.2 | Low |

| 4-Imino-7-Cl-cinnoline-3-COOH | 1.5 | 6.0 | Moderate |

| Ciprofloxacin | 0.7 | 6.1 | High |

| 6-Fluoro-4-oxo-quinoline-3-COOH | 1.2 | 5.8 | Moderate |

- Key Trends: Bromine substitution increases lipophilicity (logP) compared to chloro or fluoro analogues, reducing water solubility . Lower pKa values (e.g., 5.2 for bromo-cinnoline vs. 6.1 for ciprofloxacin) correlate with enhanced ionization at physiological pH, affecting membrane permeability .

SAR Insights

- Position 6 Substituents : Bromine > Chlorine > Hydrogen in enhancing activity, likely due to steric and electronic effects on DNA gyrase interaction .

- Carboxylic Acid at Position 3 : Critical for binding to the Mg²⁺ ion in the enzyme-DNA complex; esterification or removal abolishes activity .

- 4-Oxo vs. 4-Imino: The oxo group is essential for mimicking quinolone pharmacophores, while imino analogues show reduced efficacy .

Biological Activity

6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (C10H6BrNO3) is a compound characterized by its unique chemical structure, which includes a bromine atom and a carboxylic acid functional group on a cinnoline ring. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies.

The molecular weight of this compound is approximately 268.06 g/mol. Its structure contributes to its reactivity and biological interaction capabilities. The compound's synthesis can be achieved through several methods, highlighting its versatility in chemical modifications aimed at enhancing biological activity .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

- Enzyme Inhibition : The compound has demonstrated strong enzyme inhibition properties, which can be beneficial in the development of drugs targeting specific metabolic pathways .

- Anticancer Activity : Preliminary investigations suggest that it may have anticancer effects, warranting further exploration in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites, thereby blocking substrate access and potentially modulating cellular signaling pathways .

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

- Antimicrobial Study : A study tested the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations .

- Enzyme Inhibition Assay : In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in metabolic processes, suggesting its potential as a lead compound in drug development .

- Anticancer Research : Investigations into the anticancer properties showed that the compound induced apoptosis in cancer cell lines, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C10H6BrNO3 | Exhibits strong enzyme inhibition properties |

| Ethyl 6-bromo-1ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C14H14BrNO3 | Ethyl ester derivative with altered solubility |

| 6-Methyl-4-oxoquinoline-3-carboxylic acid | C10H9NO3 | Methyl substitution instead of bromine |

This table illustrates how the specific combination of functional groups and structural features in this compound confers distinct biological activities compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of the parent cinnoline scaffold followed by carboxylation at the 3-position is a common route. Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in halogenated intermediates .

- Temperature Control : Maintaining 80–100°C during bromination minimizes side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

Yield optimization can be monitored via HPLC, with typical yields ranging from 45% to 72% depending on purification protocols .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the carboxylic acid (–COOH) and bromine substituents .

- FT-IR : Validate the carbonyl (C=O) stretch at ~1700 cm⁻¹ and O–H (carboxylic acid) at ~2500–3000 cm⁻¹ .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state behavior .

- Mass Spectrometry : Confirm molecular weight (249.06 g/mol) via ESI-MS .

Q. What methodologies are used to assess the biological activity of this compound?

- Methodological Answer : Focus on target-specific assays:

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition) with IC₅₀ calculations via dose-response curves.

- Cellular Uptake : Track intracellular concentrations using LC-MS/MS in cell lysates .

- Comparative SAR Studies : Compare activity with analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) to evaluate the bromine substituent’s role in potency .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Integrate quantum chemical calculations and machine learning:

- Reaction Path Search : Use Gaussian or ORCA to simulate transition states and identify low-energy pathways for bromination or carboxylation .

- QSAR Modeling : Train models on datasets (e.g., PubChem BioAssay) to predict bioactivity and prioritize synthetic targets .

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., bacterial topoisomerases) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Purity Validation : Reanalyze compounds using HPLC-MS to rule out impurities (>95% purity threshold) .

- Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .

- Meta-Analysis : Compare datasets from diverse sources (e.g., ChEMBL, PubChem) to identify consensus trends .

Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Apply factorial design principles:

- Factor Screening : Test variables (catalyst loading, temperature, solvent ratio) in a 2³ factorial design to identify critical parameters .

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer : Adopt robust data management practices:

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document protocols and raw data .

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories (e.g., Zenodo) .

- Collaborative Validation : Share samples with independent labs to cross-verify results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.